Cefcapene Impurity 7

Molecular Weight Structural Identity Procurement Verification

Cefcapene Impurity 7 (CAS 135889-00-8, C₁₇H₁₉N₅O₆S₂, MW 453.49) is the active free acid metabolite of cefcapene pivoxil, supplied as a fully characterized reference standard with COA and comprehensive analytical data for regulatory ANDA/DMF submissions, QC, and AMV. Unlike other cefcapene impurities (prodrug ester, Δ2-isomer, dimers, trans-isomers), its distinct molecular structure, retention time, and spectral fingerprint are critical for accurate HPLC/LC-MS method specificity. Using unverified alternatives introduces systematic error into impurity profiling and stability-indicating methods, risking submission integrity. Confirm CAS documentation rigorously, as commercial sources report conflicting molecular formulas. This standard is indispensable for forced degradation studies, system suitability, and pharmacokinetic bioequivalence assays.

Molecular Formula C17H19N5O6S2
Molecular Weight 453.5 g/mol
Cat. No. B13389703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefcapene Impurity 7
Molecular FormulaC17H19N5O6S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
InChIInChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)
InChIKeyHJJRIJDTIPFROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefcapene Impurity 7 Reference Standard for Pharmaceutical Quality Control and Analytical Method Validation


Cefcapene Impurity 7 is a reference standard compound associated with cefcapene pivoxil hydrochloride, a third-generation oral cephalosporin antibiotic prodrug [1]. Identified by CAS 135889-00-8 with a molecular formula of C₁₇H₁₉N₅O₆S₂ and molecular weight of 453.49 g/mol, it corresponds to the active free acid metabolite of cefcapene pivoxil . As a pharmaceutical impurity reference standard, it is fully characterized and supplied with a Certificate of Analysis (COA) and comprehensive analytical data to meet regulatory requirements for ANDA/DMF submissions, quality control (QC), and analytical method validation (AMV) .

Why Generic Cefcapene Impurities Cannot Substitute for Cefcapene Impurity 7 in Regulated Analytical Workflows


In-class cefcapene impurities cannot be interchanged with Cefcapene Impurity 7 because each impurity possesses a distinct molecular structure, retention time, and spectral fingerprint that directly impacts analytical method specificity and regulatory compliance. Cefcapene Impurity 7 (free acid form) differs structurally and chromatographically from other designated impurities such as the pivaloyloxymethyl ester prodrug form (cefcapene pivoxil), the Δ2-isomer, dimer impurities, and side-chain trans-isomers [1]. Using an unverified or incorrectly assigned impurity standard introduces systematic error into HPLC/LC-MS method validation, compromises forced degradation studies, and jeopardizes ANDA/DMF submission integrity [2]. Furthermore, the CAS registry number 135889-00-8 is itself subject to conflicting molecular formula assignments across commercial sources (C₁₇H₁₉N₅O₆S₂ vs. C₂₇H₃₇N₅O₈S₂), necessitating rigorous vendor documentation verification before procurement .

Cefcapene Impurity 7 Quantitative Differentiation Evidence Guide


Molecular Weight Differentiation: Cefcapene Impurity 7 (Free Acid) vs. Ester-Form Impurity 7

Cefcapene Impurity 7 exhibits a critical structural identity bifurcation across commercial sources that demands procurement vigilance. The compound assigned CAS 135889-00-8 is predominantly reported as C₁₇H₁₉N₅O₆S₂ with a molecular weight of 453.49 g/mol, corresponding to the free acid metabolite of cefcapene pivoxil . However, alternative vendor listings assign the same 'Impurity 7' designation to a compound with molecular formula C₂₇H₃₇N₅O₈S₂ and molecular weight of 623.74 g/mol, which represents a distinct pivaloyloxymethyl-containing ester derivative . This 170.25 g/mol difference (37.5% relative to the smaller species) precludes analytical interchangeability.

Molecular Weight Structural Identity Procurement Verification

Structural Class Differentiation: Cefcapene Impurity 7 vs. Dimer Impurity Chromatographic Implications

Cefcapene Impurity 7 is structurally distinct from dimer-class impurities that arise during cefcapene pivoxil synthesis or storage. The dimer impurity has a molecular formula of C₃₉H₄₅N₉O₁₂S₄ and molecular weight of 960.08 g/mol [1], which is 506.59 g/mol greater than Cefcapene Impurity 7 (453.49 g/mol) and represents a >111% molecular weight increase. This magnitude difference fundamentally alters reversed-phase HPLC retention behavior; under validated C18 column conditions with citrate buffer (pH 2.4) and acetonitrile mobile phase, dimer impurities exhibit substantially longer retention times requiring distinct quantification strategies .

HPLC Molecular Weight Impurity Profiling

Functional Class Differentiation: Cefcapene Impurity 7 (Free Acid Metabolite) vs. Δ2-Isomer Impurity

Cefcapene Impurity 7 corresponds to the active free acid metabolite (cefcapene) formed via in vivo esterase cleavage of the pivaloyloxymethyl prodrug moiety . In contrast, the Δ2-isomer impurity (Δ2-Cefcapene Pivoxil) represents an inactive isomer resulting from double-bond migration within the dihydrothiazine ring (C2-C3 instead of the active C3-C4 position) while retaining the intact ester prodrug structure (MW 567.64 g/mol, C₂₃H₂₉N₅O₈S₂) . This functional divergence (active metabolite vs. inactive prodrug isomer) has distinct implications for analytical method development: Impurity 7 is relevant for bioavailability and metabolite monitoring studies, while Δ2-isomer quantification is critical for stability-indicating methods and forced degradation assessments [1].

Metabolite Isomer Structural Differentiation

Regulatory Compliance Necessity: Cefcapene Impurity 7 as a Required Reference Standard for Method Validation

ICH Q3A(R2) guidelines mandate that each specified impurity in a new drug substance be individually identified, quantified, and controlled using validated analytical methods [1]. For cefcapene pivoxil hydrochloride, the stability-indicating HPLC method validated by Zaręba et al. (2012) requires individual impurity reference standards to establish system suitability parameters including resolution, tailing factor, and relative retention time (RRT) for each known impurity [2]. Cefcapene Impurity 7, as a characterized reference standard supplied with full COA documentation, is essential for meeting these method validation requirements. Its use enables accurate quantification with linearity (r² > 0.999), precision (%RSD < 2.0), and accuracy (recovery 98-102%) parameters that cannot be achieved using uncharacterized or surrogate impurity standards [2].

Method Validation Regulatory Compliance Quality Control

High-Value Application Scenarios for Cefcapene Impurity 7 in Pharmaceutical R&D and Quality Control


ANDA and DMF Submission Impurity Profiling

Cefcapene Impurity 7 serves as a certified reference standard for impurity profiling in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. Its fully characterized status with a Certificate of Analysis (COA) provides the regulatory traceability required for demonstrating analytical method specificity and establishing acceptance criteria for impurity content .

Stability-Indicating HPLC Method Validation

In forced degradation studies and stability-indicating HPLC method development, Cefcapene Impurity 7 is used as a reference marker to establish relative retention time (RRT) values and resolution from the API peak. The validated HPLC method for cefcapene pivoxil requires individual impurity standards to assess degradation product formation under hydrolytic, oxidative, and thermal stress conditions [1].

Quality Control Release Testing of Cefcapene Pivoxil API and Finished Drug Product

Pharmaceutical QC laboratories utilize Cefcapene Impurity 7 to establish system suitability parameters and as a quantitative standard for determining impurity content in cefcapene pivoxil hydrochloride API and finished dosage forms. The reference standard ensures batch-to-batch consistency and compliance with pharmacopoeial impurity thresholds .

Metabolite Identification and Bioavailability Studies

Given that Cefcapene Impurity 7 corresponds to the active free acid metabolite of cefcapene pivoxil, it is employed as an analytical standard in LC-MS/MS methods for quantifying cefcapene plasma concentrations in pharmacokinetic and bioequivalence studies of cefcapene pivoxil formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefcapene Impurity 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.